molecular formula C21H15NO2S3 B5056050 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5056050
M. Wt: 409.6 g/mol
InChI Key: VEULDROBVIMNIO-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a compound with potential pharmacological properties. It belongs to the class of thiazolidinones, which have been extensively studied due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been reported to have an inhibitory effect on the proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models. The compound has also been shown to have antioxidant activity, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an antimicrobial agent. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has been extensively studied for its antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-mercapto-5-phenyl-1,3,4-thiadiazole with 2-furylcarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with benzylisothiocyanate to yield the final product. The synthesis method has been reported in several research papers and can be easily replicated in the laboratory.

Scientific Research Applications

3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmacological properties. It has been reported to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S3/c23-20-18(27-21(25)22(20)14-15-7-3-1-4-8-15)13-16-11-12-19(24-16)26-17-9-5-2-6-10-17/h1-13H,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEULDROBVIMNIO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.